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Compound of Interest

Compound Name: 1-Chloro-2-iodo-4-nitrobenzene

Cat. No.: B3024577

An In-depth Technical Guide to the Physicochemical Properties of 1-Chloro-2-iodo-4-
nitrobenzene

Abstract

1-Chloro-2-iodo-4-nitrobenzene is a poly-functionalized aromatic compound of significant
interest to the pharmaceutical and chemical synthesis sectors. Its strategic importance is
highlighted by its role as a key intermediate in the synthesis of Vismodegib, a therapeutic agent
targeting the Hedgehog signaling pathway.[1] This guide provides a comprehensive analysis of
its core physicochemical properties, experimental characterization protocols, and critical
insights into its synthesis and reactivity. Designed for researchers, scientists, and drug
development professionals, this document synthesizes technical data with practical, field-
proven methodologies to serve as an authoritative resource for laboratory applications.

Introduction & Strategic Importance
Overview of 1-Chloro-2-iodo-4-nitrobenzene

1-Chloro-2-iodo-4-nitrobenzene (CAS No: 74534-15-9) is a halogenated nitroaromatic
compound.[1][2][3] The arrangement of its substituents—a chloro group, an iodo group, and a
nitro group on a benzene ring—creates a unique electronic and steric profile. This profile
dictates its reactivity, making it a versatile building block in multi-step organic synthesis. The
electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic
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aromatic substitution, while the distinct reactivities of the C-I and C-Cl bonds allow for selective,
sequential transformations, such as metal-catalyzed cross-coupling reactions.

Significance in Drug Discovery: The Vismodegib Case
Study

The primary driver for the scientific interest in 1-Chloro-2-iodo-4-nitrobenzene is its
application as a pivotal intermediate in the manufacturing of Vismodegib.[1] Vismodegib is a
first-in-class drug that functions as a Hedgehog (Hh) signaling pathway inhibitor, approved for
the treatment of certain types of basal cell carcinoma. The specific substitution pattern of 1-
Chloro-2-iodo-4-nitrobenzene is essential for constructing the complex molecular architecture
of Vismodegib, underscoring the compound's value in medicinal chemistry and process
development.

Core Physicochemical Properties
Identity and Nomenclature

While the compound is systematically named 1-Chloro-2-iodo-4-nitrobenzene, it is crucial to
note that chemical suppliers may occasionally list it under the IUPAC name 2-Chloro-1-iodo-4-
nitrobenzene or the synonym 4-Chloro-3-iodonitrobenzene.[3][4][5] Researchers should always
use the CAS Number 74534-15-9 for unambiguous identification.

Summary of Physicochemical Data

The known quantitative and qualitative properties of 1-Chloro-2-iodo-4-nitrobenzene are
summarized below.
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Property Value Source
CAS Number 74534-15-9 [1][21[3]
Molecular Formula CeHsCIINO:2 [3114]15][6]
Molecular Weight 283.45 g/mol [31[5][6]

Light tan to cream or brown
Appearance , _ [1][4]
crystalline solid/powder

Melting Point 96.0 - 102.0 °C [4]

Data not experimentally
Boiling Point determined. Estimated to be
>300 °C.

Insoluble in water; soluble in
N common organic solvents
Solubility [1]
(e.g., ethyl acetate,

isopropanol, hexane).

Molecular Structure Visualization

The structural arrangement of substituents on the benzene ring is depicted below.

Caption: Molecular structure of 1-Chloro-2-iodo-4-nitrobenzene.

Experimental & Computational Characterization
Protocols

As a Senior Application Scientist, the emphasis is not just on obtaining data, but on the integrity
of that data. The following protocols are designed to be self-validating systems.

Melting Point Determination via Differential Scanning
Calorimetry (DSC)

o Expertise & Causality: While a standard melting point apparatus provides a range, DSC
offers superior accuracy and reveals critical information about purity and polymorphism. A
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sharp, single endotherm peak indicates a highly pure, single-crystalline form, whereas broad
peaks or multiple transitions can signify impurities or different crystalline states, which is vital
information for process chemistry and formulation.

o Step-by-Step Protocol:

o Sample Preparation: Accurately weigh 2-5 mg of 1-Chloro-2-iodo-4-nitrobenzene into a
standard aluminum DSC pan. Crimp the pan with a lid.

o Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
o Thermal Program:
» Equilibrate at 25 °C.

» Ramp the temperature from 25 °C to 120 °C at a rate of 10 °C/min under a nitrogen
purge (50 mL/min).

o Data Analysis: Determine the onset temperature of the melting endotherm. The peak
temperature should correspond to the literature value (96-102 °C).[4]

Spectroscopic Verification

o Expertise & Causality: NMR is the gold standard for structural elucidation. The provided *H
NMR data confirms the substitution pattern. The downfield shifts are characteristic of an
electron-deficient aromatic ring due to the nitro group. The distinct coupling constants (J-
values) precisely define the ortho, meta, and para relationships between the protons.

e 1H NMR Data Interpretation: (400 MHz, CDCIs)[1]

o 0 8.70 (d, J = 2.8 Hz, 1H): This doublet corresponds to the proton at C5, which is ortho to
the nitro group and meta to the chloro group. The small coupling constant is typical for
meta-coupling.

o 0 8.16 (dd, J = 8.8 Hz, 2.4 Hz, 1H): This doublet of doublets is the proton at C3, which is
ortho to the iodo group and meta to the nitro group. It shows large ortho-coupling to the
proton at C6 and smaller meta-coupling to the proton at C5.
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o 6 7.61 (d, J = 8.8 Hz, 1H): This doublet is the proton at C6, which is ortho to the chloro
group and ortho to the proton at C3, hence the large coupling constant.

o Standard Acquisition Protocol:

[¢]

Dissolve ~10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCIs).

Transfer the solution to a 5 mm NMR tube.

[e]

o

Acquire a *H NMR spectrum on a 400 MHz or higher spectrometer.

[¢]

Acquire a 3C NMR spectrum to confirm the presence of six distinct aromatic carbon
signals.

o Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique to confirm
the presence of key functional groups. The spectrum for this compound should exhibit highly
characteristic absorption bands for the nitro group, which are strong and easily identifiable.

o Expected Frequencies:

o ~1520-1560 cm~! & ~1345-1385 cm~1: Strong, characteristic asymmetric and symmetric
stretching vibrations of the N-O bonds in the nitro (NOz) group.

o ~1000-1100 cm~1: C-ClI stretching vibration.
o ~500-600 cm~1: C-I stretching vibration.
o ~3000-3100 cm~*: Aromatic C-H stretching.

e ATR-FTIR Protocol:

[¢]

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

o

Record a background spectrum.

[e]

Place a small amount of the solid sample directly onto the crystal.

o

Apply pressure using the anvil to ensure good contact.
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o Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm~1).

o Expertise & Causality: MS provides the exact molecular weight, which is the most definitive
confirmation of elemental composition. High-resolution mass spectrometry (HRMS) can
confirm the molecular formula CeHsCIINO2 to within a few parts per million, providing
unequivocal proof of identity. The isotopic pattern for chlorine (3°CI/2’Cl = 3:1) and iodine
(monoisotopic at 127]) will be distinctive.

e Protocol (LC-MS with ESI):

o Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like acetonitrile or

methanol.

o Infuse the sample directly or via an LC system into an Electrospray lonization (ESI) source
coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

o Acquire data in both positive and negative ion modes.

o Analyze the data for the molecular ion peak [M+H]* or [M-H]~ and confirm its m/z and
isotopic pattern against the theoretical values.

Synthesis, Reactivity, and Stability
Synthetic Pathway Analysis

The most direct synthesis involves a Sandmeyer-type reaction starting from 2-Chloro-5-
nitroaniline.[1] This is a classic and reliable transformation in aromatic chemistry.

o Causality of Experimental Choices:

o Diazotization: The reaction of the primary amine with sodium nitrite in a strong acid
(sulfuric acid) at low temperatures (below 5 °C) is critical.[1][7] Low temperatures are
essential to prevent the highly unstable diazonium salt intermediate from decomposing
prematurely.[7]

o lodide Displacement: The subsequent addition of potassium iodide (KI) introduces the iodo
group, displacing the diazonium group (N2) in a nucleophilic substitution.[1] The evolution
of nitrogen gas drives the reaction to completion.
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e Synthesis Workflow Diagram:

B 1. H250a, H20 { Diazonium Salt |
2-Chloro-5-nitroaniline 2 NaNO2. -5 °C : (in situ) |

EtOAc Extraction
Na25203 wash
Recrystallization

1-Chloro-2-iodo-4-nitrobenzene

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Chloro-2-iodo-4-nitrobenzene.

e Detailed Synthesis Protocol:[1]

o Dissolve 2-Chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated sulfuric acid and
water with mechanical stirring.

o Cool the reaction vessel to -5 °C using an ice-salt bath.

o Slowly add a solution of sodium nitrite (1.1 eq) in water, ensuring the temperature remains
below 5 °C. Stir for 30 minutes.

o In a separate vessel, prepare a solution of potassium iodide (1.8 eq) in water and cool it.

o Slowly add the cold diazonium salt solution to the potassium iodide solution, again
maintaining a temperature below 5 °C.

o Continue stirring for 3 hours, allowing the reaction to proceed.
o Extract the product with ethyl acetate.

o Wash the combined organic layers with a saturated sodium thiosulfate (Na=S203) solution
to remove any residual iodine, then with brine.

o Dry the organic phase over anhydrous sodium sulfate (Na=S0a), filter, and concentrate
under reduced pressure.

o Purify the crude residue by recrystallization from a suitable solvent system (e.g.,
isopropanol/hexane) to yield the product as a crystalline solid.
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Chemical Reactivity Profile

e Nucleophilic Aromatic Substitution (NAS): The nitro group at the para-position strongly
activates the C-Cl bond for NAS. The nitro group can stabilize the negative charge of the
intermediate Meisenheimer complex through resonance, making this position highly
susceptible to attack by nucleophiles.[8]

o Metal-Catalyzed Cross-Coupling: The C-I bond is significantly more reactive than the C-Cl
bond in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This
differential reactivity allows for selective functionalization at the C2 position while leaving the
C1 chloro-substituent intact for subsequent transformations.

e Reduction of the Nitro Group: The nitro group can be readily reduced to an aniline using
various reducing agents (e.g., SnClz, Hz2/Pd-C), providing a synthetic handle to introduce an
amino group, which is a common precursor for amides, sulfonamides, and other functional
groups in drug molecules.

Stability and Storage

Like many nitroaromatic compounds, 1-Chloro-2-iodo-4-nitrobenzene is stable under
standard laboratory conditions. However, it should be protected from light and strong bases or
reducing agents.[9] For long-term storage, it is recommended to keep the material in a tightly
sealed container in a cool, dry, and dark place.

Safety & Handling

Disclaimer: A specific Safety Data Sheet (SDS) for 1-Chloro-2-iodo-4-nitrobenzene is not
widely available. The following information is extrapolated from data for the structurally related
and hazardous compound 1-Chloro-4-nitrobenzene (CAS 100-00-5) and should be treated as a
guideline. A thorough risk assessment must be conducted before handling.

e Primary Hazards:
o Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[10][11][12]

o Organ Damage: May cause damage to organs through prolonged or repeated exposure.
[10][12][13]
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o Carcinogenicity & Mutagenicity: Suspected of causing cancer and genetic defects.[10][11]
[13]

o Environmental Hazard: Toxic to aquatic life with long-lasting effects.[10][12]

 Recommended Personal Protective Equipment (PPE):

[e]

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

o

Eye Protection: Safety glasses with side shields or chemical goggles.

[¢]

Skin and Body Protection: A lab coat and appropriate protective clothing.

o

Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.
If dust is generated, use a certified particulate respirator.

e Handling Procedures:

[e]

Avoid contact with skin, eyes, and clothing.[10]

o

Do not breathe dust.[10]

[¢]

Wash hands thoroughly after handling.[13]

[¢]

Keep away from incompatible materials such as strong bases and reducing agents.[13]

Conclusion

1-Chloro-2-iodo-4-nitrobenzene is a high-value synthetic intermediate with well-defined
physicochemical properties. Its utility, particularly in the synthesis of pharmaceuticals like
Vismodegib, is derived from its unique substitution pattern which allows for predictable and
selective chemical transformations. This guide has provided a detailed framework for its
identification, characterization, synthesis, and safe handling, empowering researchers to utilize
this versatile compound with confidence and scientific rigor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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